molecular formula C21H16N2O B12453245 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)benzonitrile

4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)benzonitrile

Cat. No.: B12453245
M. Wt: 312.4 g/mol
InChI Key: RLFOXJJWOBNWTI-UHFFFAOYSA-N
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Description

4-[(E)-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]BENZONITRILE is an organic compound with the molecular formula C21H16N2O It is known for its unique structure, which includes a benzyloxy group and a benzonitrile group connected through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]BENZONITRILE typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and 4-aminobenzonitrile. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]BENZONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The benzyloxy and benzonitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxybenzoic acid derivatives, while reduction may produce benzyloxyphenylmethylamine derivatives.

Scientific Research Applications

4-[(E)-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]BENZONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]BENZONITRILE involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of specific biological pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-{[4-(METHOXY)PHENYL]METHYLIDENE}AMINO]BENZONITRILE: Similar structure but with a methoxy group instead of a benzyloxy group.

    4-[(E)-{[4-(ETHOXY)PHENYL]METHYLIDENE}AMINO]BENZONITRILE: Similar structure but with an ethoxy group instead of a benzyloxy group.

Uniqueness

4-[(E)-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]BENZONITRILE is unique due to the presence of the benzyloxy group, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for various research applications, as it can provide insights into the effects of different substituents on chemical and biological properties .

Properties

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

4-[(4-phenylmethoxyphenyl)methylideneamino]benzonitrile

InChI

InChI=1S/C21H16N2O/c22-14-17-6-10-20(11-7-17)23-15-18-8-12-21(13-9-18)24-16-19-4-2-1-3-5-19/h1-13,15H,16H2

InChI Key

RLFOXJJWOBNWTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)C#N

Origin of Product

United States

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